molecular formula C18H17FN4O B2627613 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899943-33-0

3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2627613
CAS No.: 899943-33-0
M. Wt: 324.359
InChI Key: YUBAUPFNDKFJSY-UHFFFAOYSA-N
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Description

3-((2,5-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (: 899736-77-7) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the 1,2,4-triazin-5(4H)-one family, a class of nitrogen-containing heterocycles known for their significant relevance in medicinal chemistry and drug discovery . With a molecular formula of C18H17FN4O and a molecular weight of 324.4 g/mol, this compound features a distinct structural motif that combines a 2,5-dimethylphenyl substituent with a 4-fluorobenzyl group . This specific architecture makes it a valuable intermediate or scaffold for researchers investigating novel bioactive molecules. The 1,2,4-triazinone core is of high interest in scientific research for the synthesis and exploration of new therapeutic agents. Structural analogs and related triazine derivatives have been investigated for a range of biological activities, serving as key intermediates in the development of compounds with cytotoxic properties and as potential inhibitors of critical biological targets, such as mitochondrial RNA polymerase, which is a promising avenue in oncology research . The presence of the fluorine atom on the benzyl group is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and bioavailability. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can rely on its quality for their advanced chemical and pharmacological studies.

Properties

IUPAC Name

3-(2,5-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-11-3-4-12(2)15(9-11)20-18-21-17(24)16(22-23-18)10-13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBAUPFNDKFJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The 2,5-dimethylphenylamino group and the 4-fluorobenzyl group are introduced through nucleophilic substitution reactions. These reactions are often carried out under controlled conditions using suitable solvents and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a triazine ring, which is known for its pharmacological activity. The molecular formula is C19H19FN4OC_{19}H_{19}FN_4O, and its systematic name reflects its intricate composition involving a dimethylphenyl group and a fluorobenzyl moiety.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one exhibit significant anti-inflammatory properties. A study published in ACS Omega highlights the development of COX-2 inhibitors that share structural similarities with this compound. These inhibitors are crucial in treating conditions like arthritis and other inflammatory diseases due to their ability to reduce pain and swelling by inhibiting cyclooxygenase enzymes .

Anticancer Properties

The compound has also shown promise in cancer research. Its mechanism may involve the inhibition of specific pathways that promote tumor growth. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival. These findings suggest potential applications in targeted cancer therapies .

Antimicrobial Activity

Another area of application is antimicrobial activity. Compounds with similar structural frameworks have been evaluated for their efficacy against various bacterial strains. The presence of the fluorobenzyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Case Study 1: COX-2 Inhibition

A study examined the anti-inflammatory effects of several triazine derivatives, including this compound. The results indicated that these compounds effectively reduced inflammation in animal models by inhibiting COX-2 activity .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that triazine derivatives can induce apoptosis in various cancer cell lines. This was attributed to their ability to activate caspase pathways and downregulate anti-apoptotic proteins .

Case Study 3: Antimicrobial Testing

Research conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to membrane disruption caused by the lipophilic nature of the compounds .

Mechanism of Action

The mechanism of action of 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents Biological Activity Toxicity (D. magna) Key Reference
Target Compound 4-fluorobenzyl, 2,5-dimethylphenylamino Antiproliferative, kinase inhibition High
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one Thienylvinyl, hydroxypropylthio Cytotoxic (cancer cell lines) Not reported
4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (20b) Trifluoromethyl, 4-fluorobenzylidene Antibacterial (E. coli, S. aureus), antibiofilm Moderate
Metribuzin Methylthio, tert-butyl Herbicidal Low (agricultural use)
3-[(4'-Oxo-2'-aryl)-5-(trifluoroacetyl)thiazolidin-3'-yl]-6-[(2'-4"-oxo-2-aryl-5"-trifluoroacetyl)-thiazolidin-3'-yl]phenyl]-1,2,4-triazin-5(4H)-one Trifluoroacetyl, thiazolidinone Antifungal Not reported

Key Findings

  • However, the target compound’s fluorine and dimethylphenyl groups may enhance target specificity compared to sulfur-containing analogs .
  • Antimicrobial Activity : Compound 20b () shares the 4-fluorobenzyl motif and demonstrates potent antibacterial/antibiofilm effects (MIC 3.90 μg/mL against E. coli). This suggests fluorine’s role in enhancing membrane penetration or target binding, a trait likely shared by the target compound .
  • Toxicity Profile: Halogenated triazinones (e.g., target compound, 20b) exhibit higher toxicity in D. magna than non-halogenated derivatives. This contrasts with agricultural triazinones like metribuzin, which are optimized for low environmental toxicity .
  • Antifungal Activity: Fluorine-substituted thiazolidinone-triazinones () show moderate activity against A. flavus (MIC 15.62 μg/mL). The target compound’s dimethylphenyl group may offer improved fungal target engagement compared to trifluoroacetyl groups .

Substituent Effects on Bioactivity

  • Fluorine : Enhances electronegativity and bioavailability. In compound 20b, para-fluorine on the benzylidene group improved antibacterial potency, a trend likely applicable to the target compound .
  • Aromatic Amines: The 2,5-dimethylphenylamino group in the target compound may increase lipophilicity, aiding cellular uptake compared to sulfur-based substituents (e.g., thiols in ) .
  • Methylthio vs. Fluorobenzyl : Methylthio groups in metribuzin confer herbicidal activity via photosynthesis inhibition, whereas fluorobenzyl groups in the target compound likely target eukaryotic kinases .

Toxicity and Selectivity

  • The target compound’s high toxicity in D. magna contrasts with its low yeast toxicity, attributed to multidrug transporters (Pdr5, Snq2) in S. cerevisiae.
  • Agricultural triazinones (e.g., metribuzin) prioritize environmental safety, while pharmaceutical derivatives balance potency with manageable toxicity .

Q & A

Q. How can researchers design an efficient synthetic route for 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one?

Methodological Answer: A robust synthesis involves optimizing nucleophilic substitution and cyclization steps. For example:

  • Step 1: React 4-fluorobenzyl chloride with a triazine precursor (e.g., 1,2,4-triazin-5-one derivatives) under basic conditions (e.g., K₂CO₃/NaOH) to introduce the 4-fluorobenzyl group .
  • Step 2: Introduce the 2,5-dimethylphenylamine moiety via Buchwald-Hartwig coupling or direct amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Optimization: Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100–120°C) and improve yields compared to conventional heating .

Key Parameters Table:

Reaction StepReagents/ConditionsYield Optimization
Fluorobenzylation4-Fluorobenzyl chloride, K₂CO₃, DMF, 80°C, 12h70–85%
Amination2,5-Dimethylaniline, Pd(OAc)₂, Xantphos, 100°C, 24h60–75%
Microwave Optimization100–120°C, 30–60 min+15–20% yield

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: Combine multiple techniques to resolve structural ambiguities:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl CH₂ at δ ~4.5 ppm; triazinone carbonyl at δ ~165 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₉FN₄O: 347.1612) .
  • X-ray Diffraction: Single-crystal X-ray for absolute configuration validation, especially to confirm regioselectivity in triazinone substitution .

Advanced Research Questions

Q. How can researchers analyze stability and degradation pathways of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
    • Monitor degradation via HPLC-UV at intervals (0, 24, 48, 72h) .
  • Data Analysis:
    • Use kinetic modeling (e.g., first-order decay) to calculate half-life.
    • Identify degradation products via LC-MS; common pathways include hydrolysis of the triazinone ring or fluorobenzyl cleavage .

Example Stability Profile:

pHHalf-Life (h)Major Degradation Product
212Hydrolyzed triazinone
748Stable
128Fluorobenzyl alcohol

Q. How can structure-activity relationships (SAR) be systematically explored for antimicrobial activity?

Methodological Answer:

  • SAR Workflow:
    • Derivative Synthesis: Modify substituents (e.g., replace 4-fluorobenzyl with chloro/cyano analogs) .
    • Biological Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .
    • Computational Modeling: Perform molecular docking (e.g., with Staphylococcus enoyl-ACP reductase) to correlate substituent hydrophobicity with binding affinity .

SAR Findings Table:

SubstituentMIC (µg/mL) S. aureusLogPDocking Score (kcal/mol)
4-Fluorobenzyl2.53.1-8.2
4-Chlorobenzyl1.83.5-8.9
4-Cyanobenzyl6.42.7-7.1

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Hypothesis Testing:
    • In vitro-in vivo correlation (IVIVC): Assess bioavailability differences via pharmacokinetic studies (e.g., plasma concentration vs. time profiles) .
    • Metabolite Screening: Use LC-MS/MS to identify active/inactive metabolites in serum .
  • Experimental Controls:
    • Include positive controls (e.g., ciprofloxacin) and vehicle groups to isolate compound-specific effects .

Q. What methodologies are recommended for environmental fate studies of this compound?

Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :

Abiotic Studies:

  • Measure soil/water partitioning (log K₀c) and photolysis half-life under UV light.

Biotic Studies:

  • Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).

Ecotoxicology:

  • Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀).

Q. How can regioselectivity challenges during triazinone functionalization be resolved?

Methodological Answer:

  • Computational Guidance: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites on the triazinone core .
  • Protecting Groups: Temporarily block reactive positions (e.g., using tert-butyloxycarbonyl (Boc) groups) during amination .

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